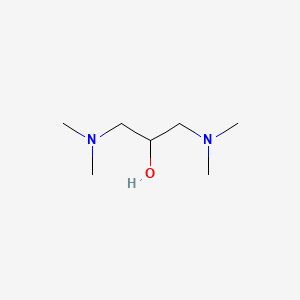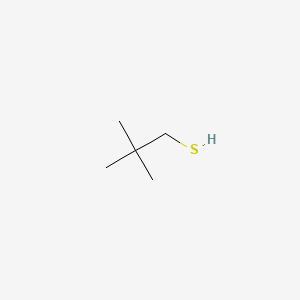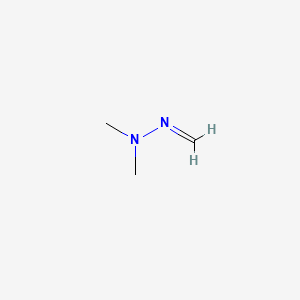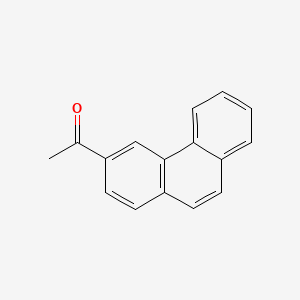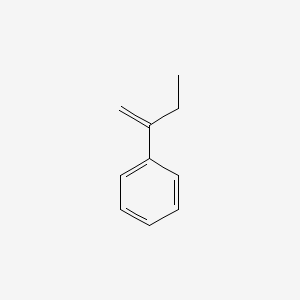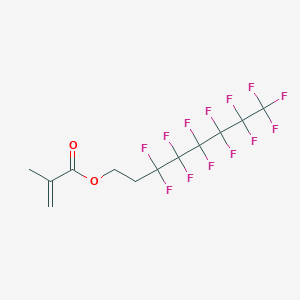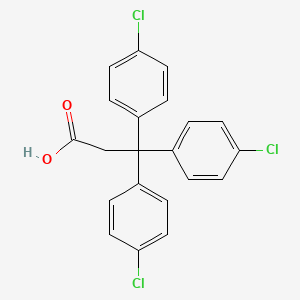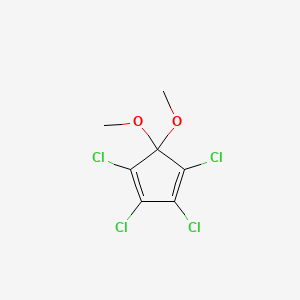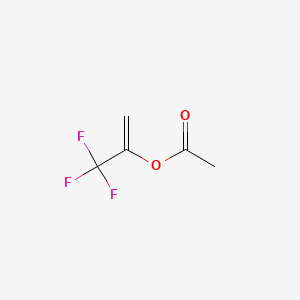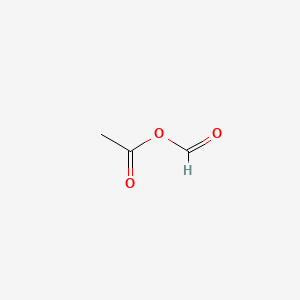
2-Fluorobutyric acid
Descripción general
Descripción
2-Fluorobutyric acid is a fluorinated analog of butyric acid, which is a short-chain fatty acid important in various biological processes. The incorporation of fluorine into organic compounds often alters their bioactivity and can enhance detection and analysis through techniques such as nuclear magnetic resonance (NMR) or positron emission tomography (PET), depending on the fluorine isotope used .
Synthesis Analysis
The synthesis of compounds related to this compound has been explored in several studies. For instance, a practical synthesis of a pharmaceutical intermediate structurally related to this compound was achieved using a palladium-catalyzed cyanation/reduction sequence . Another study reported the synthesis of poly 2'-fluoro-2'-deoxyuridylic acid through polymerization, demonstrating the versatility of fluorinated compounds in biochemical applications . A telescoped continuous flow synthesis was developed for chiral γ-nitrobutyric acids, which are key intermediates for GABA analogs, highlighting the importance of fluorinated butyric acid derivatives in medicinal chemistry . Additionally, the synthesis of 2-fluoroacetoacetic acid and 4-fluoro-3-hydroxybutyric acid, both related to this compound, was described, providing insights into the synthetic routes for fluorinated butyric acids .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for their biological activity and interaction with enzymes. For example, the structure-guided protein design of fluoroacetate dehalogenase was used for the kinetic resolution of rac-2-bromobutyric acid, demonstrating the synthetic value of the enzyme's preference for a specific enantiomer . The molecular structure of this compound derivatives is also significant in the development of PET tracers for imaging prostate cancer, as seen with 2-[18F]-fluorobutyric acid .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is diverse. Transaminase-catalyzed asymmetric synthesis of l-2-aminobutyric acid from achiral reactants showed high enantiomeric excess, indicating the potential for producing enantiopure compounds . The synthesis of 2'-C-beta-fluoromethyluridine involved regioselective ring opening and demonstrated the compound's potential as a biological agent and biochemical tool . Furthermore, the synthesis of a potential radioligand for the GABA receptor in the brain involved a Schiff reaction, showcasing the chemical versatility of fluorinated butyric acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of fluorine. The resistance of poly 2'-fluoro-2'-deoxyuridylic acid to degradation by pancreatic RNase and alkali, as well as its ability to form complexes with other polymers, is a testament to the unique properties conferred by fluorination . The gradual pH-dependent decarboxylation of 2-fluoroacetoacetic acid was investigated using 19F NMR spectroscopy, providing valuable information on the stability and reactivity of the compound . The biodistribution and clearance of 2-[18F]-fluorobutyric acid as a PET tracer further illustrate the physical properties relevant to medical imaging applications .
Aplicaciones Científicas De Investigación
PET Imaging in Prostate Cancer
2-Fluorobutyric acid, particularly in its fluorinated form as 2-[18F]-fluorobutyric acid, has been studied for its potential use in Positron Emission Tomography (PET) imaging of prostate cancer. It demonstrates good tumor accumulation and clearance from non-target organs, suggesting its viability as a prostate cancer imaging agent (Pillarsetty et al., 2009).
Oxygen Probing in Cerebral Cortex
Pyrenebutyric acid, a derivative of butyric acid, has been used as an in vivo quantitative probe for intracellular oxygen tension (iPO2) in the cerebral cortex. This application is significant for understanding cerebral perfusion and its impact on iPO2 (Mitnick & Jöbsis, 1976).
Fluorinated Amino Acids in Protein Stability
Highly fluorinated amino acids, such as 2-amino-4,4,4-trifluorobutyric acid, have been explored for their effects on protein stability. These studies are particularly relevant for biotechnologies involving beta-sheet proteins used in therapeutics and biosensors (Chiu et al., 2009).
Biological Probes and Fluorescence Sensors
Fluorinated amino acids, including those derived from butyric acid, have been employed as biological probes. They serve as tools for studying protein structure, dynamics, and interactions, both in vitro and in vivo. These applications are facilitated by the unique photophysical properties of these compounds (Kasireddy et al., 2017).
Synthesis of Fluorinated Pharmaceutical Intermediates
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The chemical properties of these compounds make them valuable in the development of new drugs and treatment methods (Loy & Hudlický, 1976).
Safety and Hazards
Mecanismo De Acción
Target of Action
Like other carboxylic acids, it may interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
The specific mode of action of 2-fluorobutanoic acid is not well-documented. As a carboxylic acid, it may donate a proton (H+) in physiological conditions, acting as an acid. This can influence the pH of the local environment and potentially affect the function of nearby biomolecules .
Biochemical Pathways
Carboxylic acids like 2-fluorobutanoic acid can participate in various biochemical reactions, including those involved in energy metabolism .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-fluorobutanoic acid are not well-studied. As a small, polar molecule, it is expected to be absorbed in the gastrointestinal tract following oral administration. It may be distributed throughout the body via the bloodstream, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-fluorobutanoic acid are not well-documented. As a carboxylic acid, it may influence the local pH and affect the function of nearby biomolecules. Its potential effects on cellular function would depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-fluorobutanoic acid. For instance, a lower pH (more acidic environment) could potentially increase the proportion of 2-fluorobutanoic acid that exists in its protonated (acidic) form .
Propiedades
IUPAC Name |
2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSPSGQVZXMPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314784 | |
| Record name | 2-Fluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433-44-3 | |
| Record name | 2-Fluorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




